Cas no 2172022-05-6 (5-N-ethyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)

5-N-ethyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-N-ethyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid
- 5-[N-ethyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
- 2172022-05-6
- EN300-1563272
-
- Inchi: 1S/C27H34N2O5/c1-2-29(18-10-8-16-26(31)32)25(30)15-7-9-17-28-27(33)34-19-24-22-13-5-3-11-20(22)21-12-4-6-14-23(21)24/h3-6,11-14,24H,2,7-10,15-19H2,1H3,(H,28,33)(H,31,32)
- InChI Key: AELMBKJGBPYARX-UHFFFAOYSA-N
- SMILES: O(C(NCCCCC(N(CC)CCCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 14
- Complexity: 647
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 95.9Ų
5-N-ethyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1563272-0.1g |
5-[N-ethyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2172022-05-6 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1563272-2.5g |
5-[N-ethyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2172022-05-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1563272-0.05g |
5-[N-ethyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2172022-05-6 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1563272-250mg |
5-[N-ethyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2172022-05-6 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1563272-1.0g |
5-[N-ethyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2172022-05-6 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1563272-50mg |
5-[N-ethyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2172022-05-6 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1563272-0.25g |
5-[N-ethyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2172022-05-6 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1563272-5.0g |
5-[N-ethyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2172022-05-6 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1563272-100mg |
5-[N-ethyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2172022-05-6 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1563272-1000mg |
5-[N-ethyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2172022-05-6 | 1000mg |
$3368.0 | 2023-09-24 |
5-N-ethyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid Related Literature
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on 5-N-ethyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid
Recent Advances in the Application of 5-N-ethyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic Acid in Chemical Biology and Pharmaceutical Research
The compound 5-N-ethyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid (CAS: 2172022-05-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This research brief aims to synthesize the latest findings related to this compound, highlighting its structural properties, synthetic utility, and potential therapeutic implications.
Recent studies have demonstrated the efficacy of 5-N-ethyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid as a key intermediate in solid-phase peptide synthesis (SPPS). The fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group in this compound plays a critical role in enabling selective deprotection during peptide chain elongation, thereby improving the yield and purity of synthetic peptides. A 2023 study published in the Journal of Medicinal Chemistry reported its use in the synthesis of novel antimicrobial peptides with enhanced stability against proteolytic degradation.
In addition to its role in peptide synthesis, this compound has shown promise in the development of targeted drug delivery systems. Researchers at the University of Cambridge have recently utilized its bifunctional nature to create linker molecules for antibody-drug conjugates (ADCs). The presence of both amino and carboxyl functional groups allows for efficient conjugation with therapeutic payloads while maintaining the structural integrity of the antibody. Preliminary in vitro studies have demonstrated improved pharmacokinetic properties of ADCs incorporating this linker.
The structural characterization of 5-N-ethyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid has been further elucidated through advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) analyses conducted by the European Synchrotron Radiation Facility have provided detailed insights into its conformational dynamics and stability under various pH conditions. These findings are particularly relevant for optimizing its use in bioconjugation chemistry.
From a therapeutic perspective, recent preclinical studies have explored the potential of derivatives of this compound as modulators of protein-protein interactions (PPIs). A 2024 study in Nature Chemical Biology reported that structurally modified versions of this molecule exhibited selective inhibition of oncogenic PPIs in breast cancer cell lines, suggesting its potential as a scaffold for developing novel anticancer agents. The ethyl substitution at the 5-position appears to confer enhanced membrane permeability compared to similar compounds.
In conclusion, 5-N-ethyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid represents a multifunctional building block with diverse applications in pharmaceutical research. Its unique chemical properties make it valuable for peptide synthesis, drug conjugation, and as a potential therapeutic scaffold. Future research directions may focus on expanding its utility in targeted therapies and exploring its structure-activity relationships for specific disease targets. The compound's identification number (2172022-05-6) serves as an important reference for researchers seeking to investigate its properties further.
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